3-Formyl-4-methoxy-5-methylphenyl boronic acid
Overview
Description
3-Formyl-4-methoxy-5-methylphenyl boronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group
Mechanism of Action
Target of Action
3-Formyl-4-methoxy-5-methylphenyl boronic acid is a versatile organic compound used in various scientific experiments
Mode of Action
The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methoxy-5-methylphenyl boronic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-methoxy-5-methylphenyl boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium catalyst, aryl halides, and a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Carboxy-4-methoxy-5-methylphenyl boronic acid.
Reduction: 3-Hydroxymethyl-4-methoxy-5-methylphenyl boronic acid.
Substitution: Biaryl compounds with various functional groups.
Scientific Research Applications
3-Formyl-4-methoxy-5-methylphenyl boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and methyl groups.
3-Formylphenylboronic acid: Lacks the methoxy and methyl groups.
4-Formylphenylboronic acid: Lacks the methoxy and methyl groups.
Uniqueness
3-Formyl-4-methoxy-5-methylphenyl boronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring, which provides a distinct reactivity profile and allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
(3-formyl-4-methoxy-5-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-8(10(12)13)4-7(5-11)9(6)14-2/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGRWCFPRBLQFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C=O)OC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217544 | |
Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-68-1 | |
Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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